molecular formula C6H9N3 B1266148 N2-Methylpyridine-2,5-diamine CAS No. 28020-36-2

N2-Methylpyridine-2,5-diamine

Cat. No. B1266148
CAS RN: 28020-36-2
M. Wt: 123.16 g/mol
InChI Key: XKEDDRXJMAVORI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N2-Methylpyridine-2,5-diamine derivatives often involves complex organic synthesis routes. For instance, direct synthesis methods have been explored, such as the I2-triggered [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine, which serves as the carbon source for introducing methyl groups into pyridines. This method highlights the efficiency of using halogens to facilitate N-O bond cleavage and the formation of imine radicals, which are pivotal in the synthesis of methylpyridines (Gao et al., 2018).

Molecular Structure Analysis

The molecular structure of N2-Methylpyridine-2,5-diamine and its derivatives can be quite complex. Studies using crystallography have shown that these molecules can exhibit nearly planar configurations, with variations depending on the substitution pattern on the pyridine ring. The planarity of the molecule plays a crucial role in its reactivity and the formation of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can significantly influence the crystal packing and properties of the compound (Stöger et al., 2014).

Chemical Reactions and Properties

N2-Methylpyridine-2,5-diamine participates in a variety of chemical reactions, demonstrating its versatility as a reactant. For example, photoinduced amino-imino tautomerism has been observed in derivatives, where the amino tautomer can be converted to the imino tautomer upon UV irradiation. Such reactions are significant for understanding the photophysical properties of these compounds and for applications in photochemical switches and sensors (Akai et al., 2006).

Physical Properties Analysis

The physical properties of N2-Methylpyridine-2,5-diamine derivatives, such as solubility, melting point, and crystallinity, can vary widely depending on the molecular structure and substituents. Crystallographic studies offer insights into the arrangement of molecules in the solid state and how intermolecular interactions influence the material's properties. The planar structure and potential for hydrogen bonding contribute to the formation of stable crystalline structures, which are important for the material's application in various fields (Bryndal et al., 2012).

Chemical Properties Analysis

Chemically, N2-Methylpyridine-2,5-diamine and its derivatives exhibit a range of reactivities, such as participation in C-C bond formation, oxidation-reduction reactions, and coordination chemistry with metals. These chemical properties are crucial for the compound's applications in catalysis, synthesis of complex organic molecules, and development of coordination compounds for material science and medicinal chemistry. The ability to undergo various chemical transformations makes N2-Methylpyridine-2,5-diamine a valuable scaffold in organic and inorganic chemistry (Padhi & Manivannan, 2006).

Scientific Research Applications

Crystallography and Molecular Structure

  • N2-Methylpyridine-2,5-diamine derivatives display interesting molecular structures. For example, the molecule of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine is almost planar, with specific deviations in its amine N atoms, indicating potential for unique crystallographic properties (Stöger et al., 2014).

Photochemistry

  • This compound exhibits photoinduced amino-imino tautomerism, which is a reversible change between different molecular forms under UV irradiation. This property can be useful in photochemical applications (Akai et al., 2006).

Organometallic Chemistry

  • N2-Methylpyridine-2,5-diamine derivatives are used in the synthesis and characterization of various organometallic complexes. These complexes have applications in catalysis and materials science (Tonzetich et al., 2005).

Supramolecular Chemistry

  • The aromatic diamine, including derivatives of N2-Methylpyridine-2,5-diamine, is used for synthesizing supramolecular metal–organic sulfate salts. These have applications in designing materials with specific structural and thermal properties (Hfidhi et al., 2021).

Catalysis

  • N2-Methylpyridine-2,5-diamine based ligands in Ru(II) complexes have been studied for their catalytic activities, particularly in alkylation reactions. These findings have implications in green chemistry and sustainable synthesis methods (Roy et al., 2018).

Drug Design

  • Compounds with a 1,2-diamine motif, related to N2-Methylpyridine-2,5-diamine, have been explored for their potential in pharmaceutical applications, particularly due to their presence in several biologically active natural products (Cardona & Goti, 2009).

Materials Science

  • Derivatives of N2-Methylpyridine-2,5-diamine have been investigated for their utility in designing non-mutagenic azo dyes, suggesting potential applications in safer dye production (Calogero et al., 1987).

Safety And Hazards

The safety information for N2-Methylpyridine-2,5-diamine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

properties

IUPAC Name

2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDDRXJMAVORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182299
Record name N2-Methylpyridine-2,5-diamine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Methylpyridine-2,5-diamine

CAS RN

28020-36-2
Record name N2-Methyl-2,5-pyridinediamine
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Record name N2-Methylpyridine-2,5-diamine
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Record name N2-Methylpyridine-2,5-diamine
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Record name N2-methylpyridine-2,5-diamine
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Record name N2-METHYLPYRIDINE-2,5-DIAMINE
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Synthesis routes and methods

Procedure details

To 40 ml of an ethanol solution of the methylamino compound (4 g) obtained in (a) described above was added, 400 mg of platinum oxide, followed by reaction in an atmosphere of hydrogen at room temperature for 15 hours. The solvent was thereafter removed by distallation, and the residue was purified by silica gel column chromatography (eluent: chloroform, and subsequently chloroform: methanol=20:1 (v/v)) to obtain 320 mg of the intended product as brown crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
[Compound]
Name
methylamino
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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